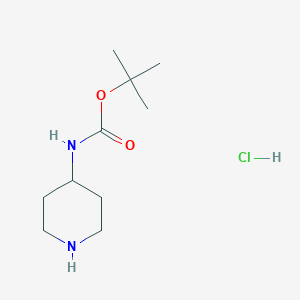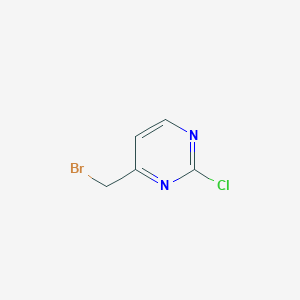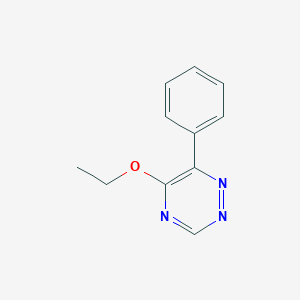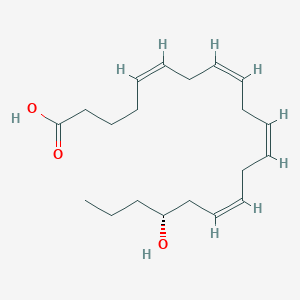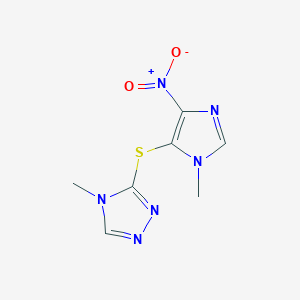
Mnitmt
概要
説明
MNITMT is a novel, non-toxic immunosuppressive agent . It inhibits human mixed lymphocyte reaction in vitro and prolongs skin graft survival in mice . It also produces a significant reduction in antibody response following oral administration in rabbits . The chemical name for MNITMT is 4-Methyl-3-[(1-methyl-4-nitro-1H-imidazol-5-yl)thio]-4H-1,2,4-triazole .
Molecular Structure Analysis
The molecular weight of MNITMT is 240.24 and its molecular formula is C7H8N6O2S .
Physical And Chemical Properties Analysis
科学的研究の応用
Immunosuppressive Agent
MNITMT is a novel, non-toxic immunosuppressive agent . Immunosuppressive agents are drugs that reduce the body’s immune response. They are used to prevent the body from rejecting a transplanted organ and to treat autoimmune diseases or diseases that are most likely of autoimmune origin.
Inhibition of Human Mixed Lymphocyte Reaction
MNITMT has been shown to inhibit human mixed lymphocyte reaction in vitro . The mixed lymphocyte reaction (MLR) is a method to measure the activation of helper T cells and cytotoxic T cells in response to recognizing foreign cells.
Prolongation of Skin Graft Survival
MNITMT has been found to prolong skin graft survival in mice . This suggests that it could potentially be used in clinical settings to improve the outcomes of skin graft procedures.
Reduction in Antibody Response
MNITMT produces a 98.1% reduction in antibody response following oral administration in rabbits . This could be particularly useful in conditions where the immune response is overactive, such as in autoimmune diseases.
Non-Toxicity
MNITMT is a more potent immunosuppressive agent without bone marrow toxicity . This is a significant advantage as many immunosuppressive drugs can have severe side effects, including toxicity to the bone marrow.
Potential for Oral Administration
The fact that MNITMT has been shown to be effective when administered orally in rabbits suggests that it could potentially be developed into an oral medication. This would make it easier to administer than medications that need to be injected.
Safety and Hazards
作用機序
Target of Action
MNITMT is a novel, non-toxic immunosuppressive agent . It primarily targets the human mixed lymphocyte reaction . This reaction is a key component of the immune response, involving the activation of T cells by antigen-presenting cells. By inhibiting this reaction, MNITMT can suppress the immune response, making it a potent immunosuppressive agent .
Mode of Action
It is known that mnitmt interacts with its targets (human mixed lymphocytes) and inhibits their reaction . This results in a reduction in the immune response, which can be beneficial in conditions where the immune system is overactive or needs to be suppressed, such as in organ transplantation or autoimmune diseases .
Pharmacokinetics
It is known that mnitmt is a potent immunosuppressive agent without bone marrow toxicity This suggests that it may have good bioavailability and a favorable safety profile
Result of Action
The primary result of MNITMT’s action is the suppression of the immune response . This is achieved through the inhibition of the mixed lymphocyte reaction, which leads to a reduction in T cell activation and proliferation . This can have significant effects at the molecular and cellular levels, potentially altering the immune landscape and leading to immunosuppression .
特性
IUPAC Name |
4-methyl-3-(3-methyl-5-nitroimidazol-4-yl)sulfanyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2S/c1-11-3-8-5(13(14)15)6(11)16-7-10-9-4-12(7)2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBDIMPYACLUDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1SC2=NN=CN2C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Mnitmt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the genotoxic and cytotoxic effects of MNITMT on bone marrow cells?
A1: Research suggests that high doses of MNITMT can induce both genotoxic and cytotoxic effects in mouse bone marrow cells []. Specifically, MNITMT was found to significantly reduce the mitotic index at concentrations of 10 and 20 mg/ml, indicating interference with cell division. Additionally, a dose-dependent increase in micronuclei formation was observed, suggesting DNA damage []. While lower doses (2 and 5 mg/ml) did not show significant bone marrow toxicity, the highest dose (20 mg/ml) led to a 50% reduction in the bone marrow cell proliferation rate [].
Q2: How does the immunosuppressive activity of MNITMT compare to Azathioprine (AZA)?
A2: Studies comparing MNITMT to AZA, a known immunosuppressant, revealed interesting findings. MNITMT (2 mg/kg/day) demonstrated a more rapid onset of immunosuppression in rabbits, significantly inhibiting antibody response by day 14 of administration. In contrast, AZA at the same dose took significantly longer (60 days post-treatment) to achieve comparable immunosuppression []. This suggests MNITMT could potentially offer a faster-acting immunosuppressive effect compared to AZA.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B70719.png)
